

Application Notes and Protocols: AF 594 NHS Ester in Super-Resolution Microscopy

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Compound of Interest

Compound Name: AF 594 NHS ester

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This document provides detailed application notes and experimental protocols for the use of Alexa Fluor™ 594 (AF 594) NHS ester in super-resolution microscopy, specifically focusing on Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

Introduction to AF 594 in Super-Resolution Imaging

Alexa Fluor™ 594 (AF 594) is a bright and photostable red-fluorescent dye well-suited for advanced imaging techniques that surpass the diffraction limit of light microscopy.^{[1][2][3]} Its N-hydroxysuccinimidyl (NHS) ester form is a widely used reagent for covalently labeling primary amines on proteins, such as antibodies, enabling specific targeting of cellular structures.^{[2][4]} The photophysical properties of AF 594 make it a versatile probe for both STORM and STED applications, offering high quantum yield and pH insensitivity over a broad range.^{[2][3][5]}

Data Presentation

Table 1: Properties of AF 594 Fluorophore

Property	Value	Reference
Excitation Maximum	~590 nm	[1][6]
Emission Maximum	~617-618 nm	[2][6]
Extinction Coefficient	~92,000 - 115,000 M ⁻¹ cm ⁻¹	[1][4]
Quantum Yield	~0.66	[1]
Recommended Excitation Lasers	561 nm, 594 nm	[2][3]
Recommended STED Depletion Lasers	660 nm, 775 nm	[7][8][9]
pH Sensitivity	Insensitive in the range of pH 4-10	[1][2]

Table 2: Recommended Reagents and Conditions for Antibody Conjugation

Parameter	Recommendation	Reference
Antibody Buffer	Amine-free (e.g., PBS, Borate, Carbonate)	[10]
pH for Conjugation	7.0 - 9.0	[2][5][11]
Antibody Concentration	1-2 mg/mL	[10][12]
Molar Ratio (Dye:Antibody)	3:1 to 15:1 (optimization recommended)	[10]
Reaction Time	1 hour at room temperature	[10]
Quenching Reagent	1 M Tris-HCl or Glycine (final conc. 50-100 mM)	[10]

Table 3: Key Components for STORM Imaging Buffer

Component	Stock Concentration	Final Concentration/Amo unt	Reference
Buffer A	10 mM Tris (pH 8.0) + 50 mM NaCl	-	[13]
Buffer B	50 mM Tris (pH 8.0) + 10 mM NaCl + 10% Glucose	620-690 μ L	[13]
GLOX Solution	14 mg Glucose Oxidase + 50 μ L Catalase in 200 μ L Buffer A	7 μ L	[13]
MEA (Cysteamine)	1 M	70 μ L	[13]
2-Mercaptoethanol	-	7 μ L	[13]

Experimental Protocols

Protocol 1: Antibody Conjugation with AF 594 NHS Ester

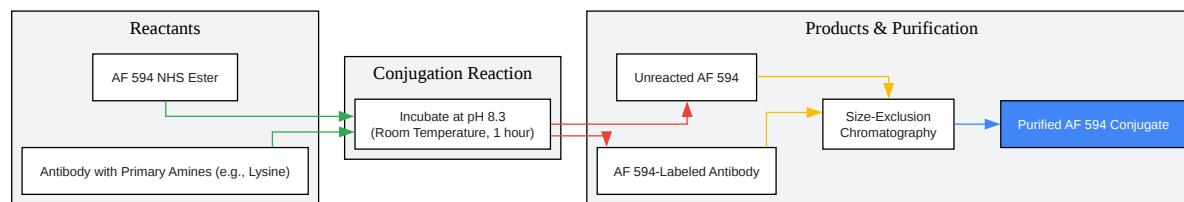
This protocol describes the covalent labeling of an antibody with **AF 594 NHS ester**.

Materials:

- Purified antibody (1-2 mg/mL in amine-free buffer like PBS)
- **AF 594 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 7.4
- Purification column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

- Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA), it must be purified.[10]
- Dye Preparation: Dissolve the **AF 594 NHS ester** in DMSO to a concentration of 10 mg/mL. [10]
- Reaction Setup: Adjust the antibody concentration to 1-2 mg/mL with the Reaction Buffer.
- Conjugation: Add the dissolved **AF 594 NHS ester** to the antibody solution. The molar ratio of dye to antibody should be optimized, starting with a range of 3:1 to 15:1.[10]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring.[10]
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.[10]
- Purification: Separate the labeled antibody from the unreacted dye using a desalting column according to the manufacturer's instructions.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 590 nm (for AF 594).
- Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.[14]



[Click to download full resolution via product page](#)*Antibody conjugation workflow.*

Protocol 2: Sample Preparation for STORM Imaging

This protocol provides a general workflow for preparing fixed cells for dSTORM imaging.

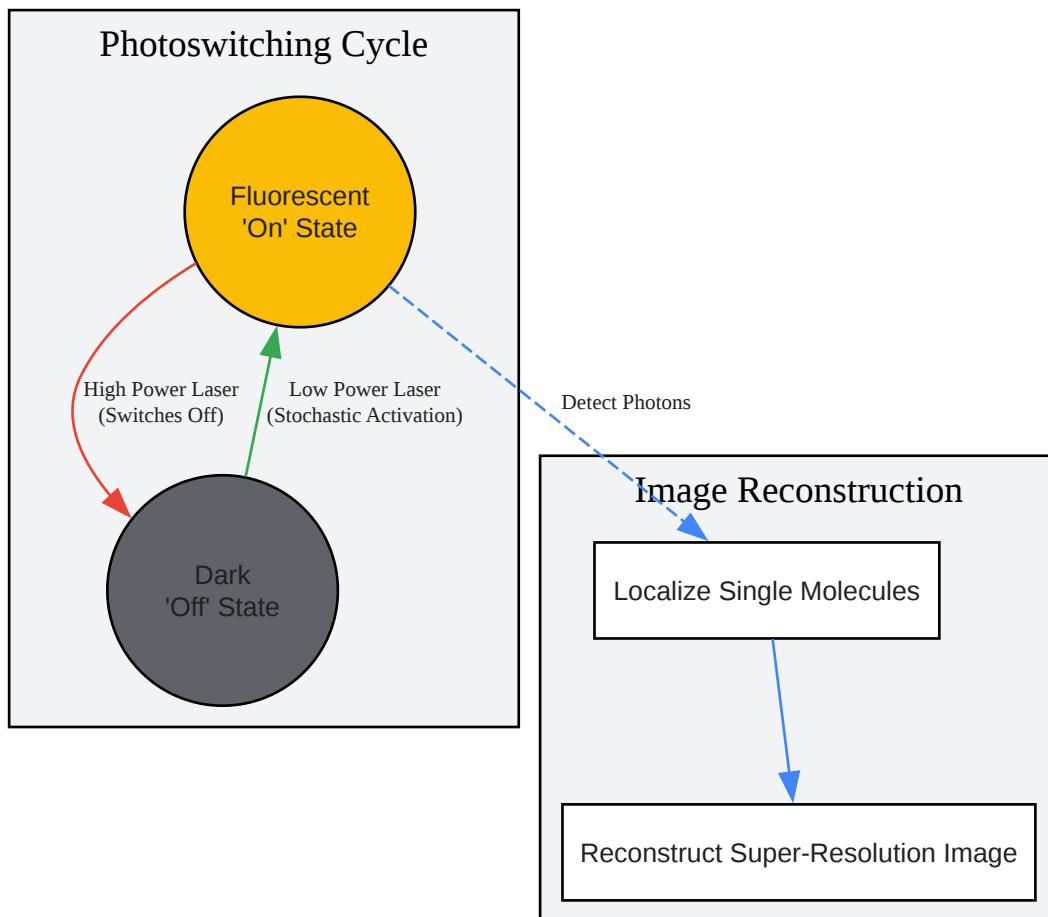
Materials:

- Cells grown on #1.5 glass-bottom dishes or coverslips.[13]
- Fixation Buffer: 3% Paraformaldehyde (PFA) and 0.1% Glutaraldehyde in PBS.[13][15]
- Permeabilization Buffer: 0.2% Triton™ X-100 in PBS.[15]
- Blocking Buffer: 10% Normal Goat Serum (NGS) in PBS.[15]
- Primary antibody and AF 594-conjugated secondary antibody.
- STORM Imaging Buffer (see Table 3 for components).

Procedure:

- Fixation: Fix the cells with Fixation Buffer for 10 minutes at room temperature.[15]
- Reduction: Reduce autofluorescence from glutaraldehyde by incubating with 0.1% sodium borohydride (NaBH₄) in PBS for 7 minutes.[15]
- Washing: Wash the cells three times with PBS.[15]
- Permeabilization: Permeabilize the cells with Permeabilization Buffer for 15 minutes.[15]
- Blocking: Block non-specific antibody binding with Blocking Buffer for at least 90 minutes.[15]
- Primary Antibody Incubation: Incubate with the primary antibody diluted in 5% NGS in PBS for 60 minutes.[15]
- Washing: Wash three times with PBS.

- Secondary Antibody Incubation: Incubate with the AF 594-conjugated secondary antibody diluted in 5% NGS in PBS for 45-60 minutes in the dark.
- Washing: Wash three times with PBS.
- Post-fixation (Optional): To better immobilize the antibodies, you can post-fix with 3% PFA for 5-10 minutes.
- Imaging: Immediately before imaging, replace the PBS with freshly prepared STORM Imaging Buffer.[13]



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Principle of STORM imaging.

Protocol 3: Sample Preparation for STED Imaging

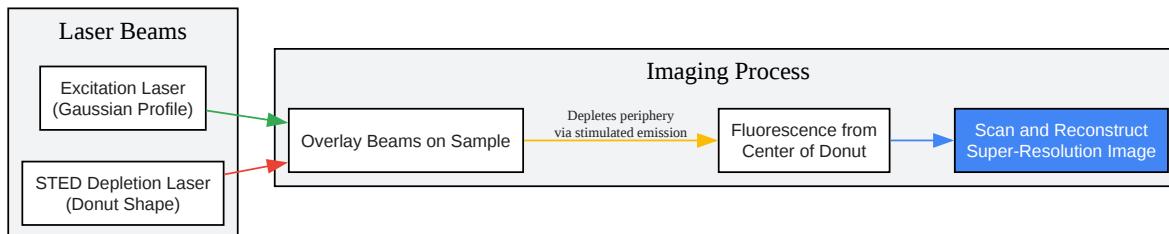
This protocol outlines the key steps for preparing samples for STED microscopy.

Materials:

- Cells grown on #1.5 coverslips (0.170 ± 0.01 mm thick).[8][16]
- Fixation Buffer (e.g., 2-4% PFA in PBS).
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS).[17]
- Blocking Buffer (e.g., 5% BSA in PBS).
- Primary antibody and AF 594-conjugated secondary antibody.
- Mounting Medium: A medium with a refractive index matched to the immersion oil (e.g., Prolong™ Diamond, Mowiol).[8][18]

Procedure:

- Sample Preparation: Follow steps 1-9 from the STORM sample preparation protocol (fixation, permeabilization, blocking, and antibody incubations). Ensure optimal antibody concentrations to achieve a high density of fluorophores.
- Mounting: After the final washes, carefully mount the coverslip onto a microscope slide using a suitable mounting medium.[8] Avoid trapping air bubbles.
- Curing: Allow the mounting medium to cure completely, which can take 24-48 hours, to achieve the optimal refractive index.[7]
- Sealing: Seal the edges of the coverslip with nail polish to prevent drying and movement.[7][16]
- Imaging: The sample is now ready for STED imaging. Use an appropriate excitation laser (e.g., 594 nm) and a depletion laser with a donut-shaped beam (e.g., 660 nm or 775 nm) to achieve super-resolution.[7][8][9]



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Principle of STED microscopy.

Concluding Remarks

AF 594 NHS ester is a robust and versatile tool for super-resolution microscopy. Its bright fluorescence and photostability make it suitable for the demanding conditions of both STORM and STED imaging.^{[1][2][3]} Careful optimization of antibody conjugation, sample labeling, and the specific imaging buffer or mounting medium is crucial for achieving high-quality super-resolved images. The protocols provided here serve as a comprehensive starting point for researchers aiming to utilize AF 594 in their advanced microscopy experiments.

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